3-Fluoro-5-formylbenzonitrile

描述

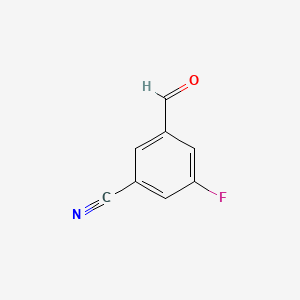

3-Fluoro-5-formylbenzonitrile is an organic compound with the molecular formula C8H4FNO. It is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to a benzene ring. This compound is used as a building block in organic synthesis and has applications in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-5-formylbenzonitrile involves the reaction of 3-bromo-5-fluorobenzonitrile with isopropylmagnesium chloride (iPrMgCl) in dry tetrahydrofuran (THF) at 0°C. The mixture is then treated with dry dimethylformamide (DMF) and stirred for several hours. The product is isolated by extraction and purification .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions: 3-Fluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Fluoro-5-carboxybenzonitrile.

Reduction: 3-Fluoro-5-aminobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

3-Fluoro-5-formylbenzonitrile exhibits significant potential in drug development, particularly in the synthesis of various therapeutic agents. Its reactivity and functional groups allow for modifications that enhance biological activity.

Case Study: Cancer Treatment

A notable application is in the development of compounds targeting cancer treatment. Research indicates that derivatives of this compound can inhibit the activity of the PARP enzyme, which is crucial for DNA repair mechanisms in cancer cells. This inhibition can enhance the effectiveness of chemotherapeutic agents and radiotherapy .

- Mechanism : The compounds derived from this compound demonstrate increased solubility in aqueous media, facilitating better bioavailability when administered .

- Results : In animal models, combinations of these compounds with standard chemotherapy agents significantly reduced tumor volumes compared to controls .

Material Science Applications

The compound is also used in materials science for developing advanced materials with specific properties.

Applications in Organic Electronics

This compound serves as a building block in synthesizing organic semiconductors and polymers used in electronic devices. Its fluorinated structure contributes to improved electronic properties such as charge mobility and stability.

- Synthesis : The compound can be polymerized to create conductive polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Synthetic Chemistry

In synthetic organic chemistry, this compound is a valuable intermediate for synthesizing other complex molecules.

Reactivity and Derivatives

The aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions, making it useful for producing diverse chemical entities.

- Example Reactions :

- Condensation with Amines : Forms imines or amines that can serve as precursors for further synthetic pathways.

- Nucleophilic Addition : Can react with Grignard reagents or organolithium reagents to produce alcohol derivatives.

作用机制

The mechanism of action of 3-Fluoro-5-formylbenzonitrile and its derivatives involves interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of biologically active compounds that modulate specific biochemical pathways .

相似化合物的比较

2-Fluoro-5-formylbenzonitrile: Similar structure but with the fluorine atom in a different position.

3-Cyano-5-fluorobenzaldehyde: Similar functional groups but with a different arrangement.

Uniqueness: 3-Fluoro-5-formylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .

生物活性

3-Fluoro-5-formylbenzonitrile (CAS No. 1003708-42-6) is an organic compound belonging to the benzonitrile family, characterized by the presence of a fluorine atom and a formyl group on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 149.12 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound can be attributed to its structural features, which enable it to interact with various biological targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom may enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, research indicates that derivatives of benzonitrile can inhibit pro-inflammatory cytokines and reduce edema in animal models.

| Compound Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. The compound has demonstrated significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

The above data illustrates the scavenging ability of this compound on free radicals, indicating its potential as a therapeutic agent against oxidative stress.

Case Studies

One notable case study involved the synthesis and evaluation of several benzonitrile derivatives for their biological activities. Among these, this compound showed promising results in inhibiting inflammatory pathways in vitro and in vivo. The study utilized animal models to assess the efficacy of this compound in reducing inflammation markers compared to control groups treated with standard anti-inflammatory medications .

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is essential for its application in therapeutic settings. Preliminary studies suggest that it has favorable absorption characteristics and a moderate elimination half-life, which could enhance its therapeutic window.

Safety Profile :

常见问题

Q. Basic: What are the common synthetic routes for 3-Fluoro-5-formylbenzonitrile, and what reaction conditions are typically employed?

Answer:

this compound is typically synthesized via formylation of fluorinated benzonitrile precursors. A common approach involves directed metalation of 3-fluorobenzonitrile derivatives followed by reaction with a formylating agent (e.g., DMF/POCl₃). Alternative routes may include oxidation of methyl-substituted intermediates using oxidizing agents like KMnO₄ under controlled acidic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane or THF is preferred for moisture-sensitive steps.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency.

Reference Example : While direct synthesis data for the 3-fluoro isomer is limited, analogous protocols for 2-fluoro-5-formylbenzonitrile involve formylation via Vilsmeier-Haack conditions (DMF/POCl₃) followed by purification via column chromatography .

Q. Advanced: How can researchers optimize the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?

Answer:

Optimization strategies include:

- Intermediate purification : Isolate and characterize intermediates (e.g., 3-fluoro-5-methylbenzonitrile) to avoid carryover impurities.

- Selective protection : Use temporary protecting groups (e.g., silyl ethers) for the nitrile or formyl functionalities during reactive steps.

- Reaction monitoring : Employ in-situ techniques like FTIR or HPLC to track formyl group introduction and adjust reagent stoichiometry dynamically.

Case Study : In a related synthesis of 2-fluoro-5-formylbenzonitrile derivatives, adjusting the stoichiometry of propargylamine and maintaining a low temperature (−10°C) reduced imine formation, improving yield to 61% .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- ¹H NMR : The formyl proton appears as a singlet at δ ~9.8–10.2 ppm. Fluorine coupling may split aromatic proton signals into doublets or triplets (e.g., J = 8–12 Hz for meta-fluorine effects).

- ¹³C NMR : The formyl carbon resonates at δ ~190–195 ppm, while the nitrile carbon appears at δ ~115–120 ppm.

- IR Spectroscopy : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.

Data Reference : For structurally similar compounds (e.g., 3-fluoro-4-methyl-5-nitrobenzonitrile), NMR data from PubChem and CAS Common Chemistry provide benchmark values for fluorine and nitro group interactions .

Q. Advanced: How do the electronic effects of the fluorine substituent influence the reactivity of the formyl group in this compound during nucleophilic addition reactions?

Answer:

The meta-fluorine exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the formyl carbon. This enhances reactivity toward nucleophiles (e.g., amines, hydrazines) but may also promote side reactions like aldol condensation. Mitigation strategies include:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Low-temperature reactions : Conduct additions at −20°C to suppress unwanted polymerization.

- Catalytic additives : Employ Sc(OTf)₃ or other Lewis acids to accelerate selective nucleophilic attack.

Theoretical Basis : Fluorine’s electronegativity alters electron density distribution, as observed in substituted benzaldehydes .

Q. Basic: What are the recommended storage conditions for this compound to ensure long-term stability, and how should researchers handle potential decomposition?

Answer:

- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at −20°C to prevent oxidation or moisture absorption.

- Handling : Use anhydrous conditions for reactions, as the formyl group is prone to hydration.

- Decomposition signs : Discoloration (yellowing) or precipitate formation indicates degradation; repurification via recrystallization (e.g., ethanol/water) is recommended.

Safety Note : Follow guidelines for fluorinated compounds, including fume hood use and PPE, as outlined in regulatory documents .

Q. Advanced: What strategies can be employed to resolve contradictions in reported reaction outcomes when using this compound as a starting material in heterocyclic synthesis?

Answer:

- Systematic variable screening : Use Design of Experiments (DoE) to test temperature, solvent, and catalyst combinations.

- Mechanistic studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps.

- Cross-validation : Compare results with analogous compounds (e.g., 2-fluoro isomers) to isolate substituent effects.

Example : Contradictory yields in propargylamine additions were resolved by optimizing reaction time and eliminating trace moisture, as demonstrated in automated synthesis platforms .

属性

IUPAC Name |

3-fluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDZWYNXMPFSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660590 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-42-6 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。